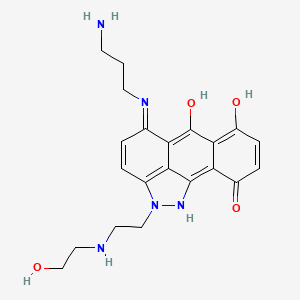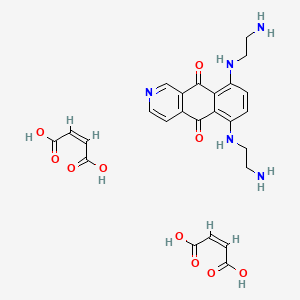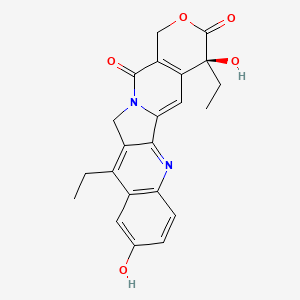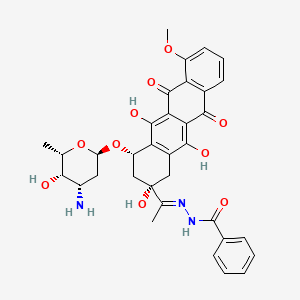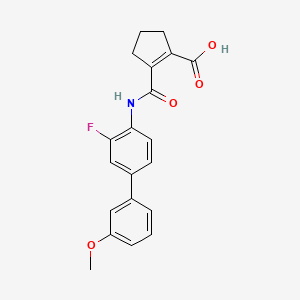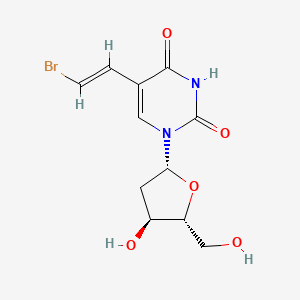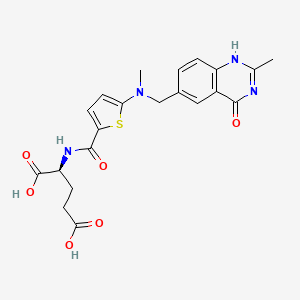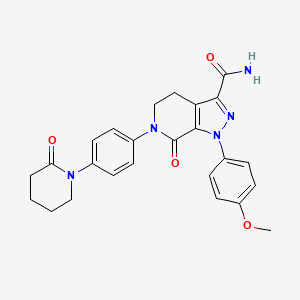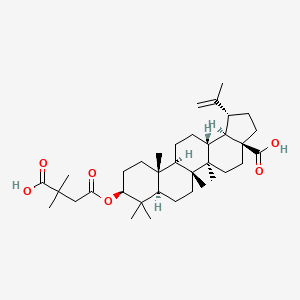
Bevirimat
概要
説明
Bevirimat, also known as 3-O-(3’,3’-dimethylsuccinyl) betulinic acid, MPC-4326, or PA-457, is a potent inhibitor of both wild-type and drug-resistant HIV-1 replication . It acts by disrupting a late step in Gag processing involving the conversion of the capsid precursor (p25) to the mature capsid protein (p24) .
Synthesis Analysis
The synthesis of Bevirimat involves the creation of phosphorus analogs of the compound, which are then evaluated for their anti-HIV-1 activity . The process involves the synthesis of 3-carboxyacyl betulinic acid’s phosphate and phosphonate derivatives .Molecular Structure Analysis
Bevirimat has a molecular weight of 584.8262 and a chemical formula of C36H56O6 . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units .Chemical Reactions Analysis
Bevirimat specifically inhibits the cleavage of spacer peptide 1 (SP1) from the C-terminus of the capsid, resulting in defective core condensation . It binds at the SP1/capsid junction, preventing cleavage by the HIV protease .科学的研究の応用
HIV Maturation Inhibitor
Bevirimat (BVM) is known as the first compound in the class of HIV maturation inhibitors . It was developed to suppress HIV viremia, which is the presence of viruses in the blood . BVM disrupts HIV-1 replication by blocking virus maturation .
Anti-HIV-1 Activity
Phosphate and phosphonate derivatives of 3-carboxyacylbetulinic acid, which is related to BVM, have been synthesized and evaluated for their anti-HIV-1 activity . In vitro studies showed that the 30-diethylphosphonate analog of BVM has comparable effects to BVM .
Molecular Docking Study
Molecular docking studies have been carried out on the C-terminal domain (CTD) of HIV-1 capsid (CA)–spacer peptide 1 (SP1) fragment of Gag protein, which is described as a molecular target for maturation inhibitors . These studies help in understanding the possible mechanism of the antiviral effect of BVM .
Resistance to Bevirimat
Research has shown that mutations conferring resistance to bevirimat map to the CA-SP1 cleavage site, with the last residue of capsid (L363) and the first residue of SP1 (A364) being crucial to bevirimat activity .
Development of Bevirimat-based Compounds
The development of bevirimat-based compounds represents a novel and promising direction for the future development of the next generation of HIV-1 maturation inhibitors .
Clinical Trials
Bevirimat has made great progress in the identification of novel anti-HIV drugs and has led to the discovery of a completely new class of antiretroviral agents . It has been extensively researched and has undergone clinical trials .
作用機序
Target of Action
Bevirimat, also known as PA-457 or YK-FH312, primarily targets the gag-pol polyprotein . This protein is essential for the assembly and budding of virion particles, which are the infectious forms of the HIV virus .
Mode of Action
Bevirimat has a unique mechanism of action. It specifically inhibits the cleavage of spacer peptide 1 (SP1) from the C-terminus of the capsid, which results in defective core condensation . More specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by the HIV protease .
Biochemical Pathways
The primary biochemical pathway affected by bevirimat is the processing of the gag-pol polyprotein . By inhibiting the cleavage of SP1 from the capsid, bevirimat prevents the maturation of the HIV virus. This results in the production of immature, non-infectious virus particles .
Pharmacokinetics
Bevirimat demonstrates a consistent pharmacokinetic profile. The mean terminal elimination half-life of bevirimat ranges from 56.3 to 69.5 hours , and the mean clearance ranges from 173.9 to 185.8 mL/hour . Bevirimat is primarily eliminated by hepatic glucuronidation and hepatobiliary excretion . There is minimal renal elimination, with less than 1% of the administered dose appearing in the urine .
Result of Action
The molecular and cellular effects of bevirimat’s action result in the production of immature, non-infectious HIV virus particles . By preventing the maturation of the HIV virus, bevirimat inhibits the replication of both wild-type and drug-resistant HIV-1 isolates .
Safety and Hazards
特性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJKUQEXFSVCJ-WRFMNRASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169749 | |
| Record name | Bevirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease. | |
| Record name | Bevirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bevirimat | |
CAS RN |
174022-42-5 | |
| Record name | Bevirimat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174022-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevirimat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174022425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevirimat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bevirimat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lup-20(29)-en-28-oic acid, 3-(3-carboxy-3-methyl-1-oxobutoxy)-, (3β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVIRIMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S125DW66N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Bevirimat?
A1: Bevirimat is a first-in-class HIV-1 maturation inhibitor that disrupts the final step in the HIV-1 protease-mediated cleavage of the Gag polyprotein. [, , ] It specifically targets the cleavage between the capsid (CA) protein and spacer peptide 1 (SP1). [, , , , , ] This inhibition results in the release of immature, non-infectious viral particles. [, , , , , , , ]
Q2: How does Bevirimat interact with its target?
A2: Bevirimat binds to the six-helix bundle (6HB) formed by the CA-SP1 junction within the immature Gag lattice. [, , ] This binding prevents the HIV-1 protease from accessing the CA-SP1 cleavage site, thereby inhibiting maturation. [, ] Structural studies using MicroED revealed that a single Bevirimat molecule stabilizes the 6HB through electrostatic interactions with its dimethylsuccinyl moiety and hydrophobic interactions with its pentacyclic triterpenoid ring. []
Q3: What are the downstream effects of Bevirimat's interaction with Gag?
A3: By blocking CA-SP1 cleavage, Bevirimat prevents the formation of mature, infectious virions. [, , , , , ] Cryo-electron tomography studies revealed that Bevirimat-treated HIV-1 particles contain an incomplete shell of density resembling the immature Gag lattice, but lacking the innermost NC-related layer. [] This incomplete processing and altered conformation prevent the assembly of a mature capsid core, rendering the virions non-infectious. []
Q4: What is the molecular formula and weight of Bevirimat?
A4: The molecular formula of Bevirimat is C36H58O4, and its molecular weight is 554.86 g/mol. [, ]
Q5: How do structural modifications of Bevirimat affect its activity against HIV-1?
A5: Studies have shown that modifications to the C-28 position of the Bevirimat scaffold can significantly impact its antiviral activity. [, , , ] For instance, replacing the C-28 carboxyl group with alkyl amine moieties led to the development of derivatives with enhanced potency against both wild-type and Bevirimat-resistant HIV-1 variants, including those with the SP1-V7A polymorphism. [] Additionally, incorporating privileged fragments like caffeic acid and piperazine at the C-28 position resulted in derivatives with improved activity against both wild-type HIV-1/NL4-3 and the Bevirimat-resistant NL4-3/V370A strain. []
Q6: How does the natural polymorphism at SP1 residues 6-8 affect Bevirimat's activity?
A6: Naturally occurring polymorphisms at SP1 residues 6-8 have been shown to significantly impact Bevirimat's antiviral activity. [, , ] The SP1-V7A polymorphism, in particular, confers high-level resistance to Bevirimat. [, , ] Other mutations at these residues, such as SP1-V7M and T8Δ, confer intermediate levels of resistance, while mutations like SP1-Q6A, -Q6H, and -T8A maintain Bevirimat susceptibility. []
Q7: What is the pharmacokinetic profile of Bevirimat?
A7: Bevirimat is well absorbed after oral administration, with peak plasma concentrations achieved within 1–3 hours. [, , , ] It exhibits a long half-life of 58–80 hours, supporting once-daily dosing. [, , ] Elimination occurs primarily through hepatic glucuronidation and biliary excretion, with minimal renal elimination (<1% of the administered dose). [, ]
Q8: What are the known mechanisms of resistance to Bevirimat?
A10: The primary mechanism of Bevirimat resistance involves mutations at or near the CA-SP1 cleavage site within the Gag polyprotein. [, , , ] Six single amino acid substitutions have been identified to confer resistance: CA-H226Y, -L231F, and -L231M in CA, and SP1-A1V, -A3T, and -A3V in SP1. [, ] Notably, these mutations differ from those conferring resistance to other antiretroviral drugs like protease inhibitors, highlighting Bevirimat's distinct mechanism of action. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



